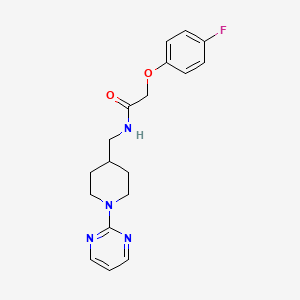

2-(4-(isopropylthio)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(isopropylthio)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide is a useful research compound. Its molecular formula is C20H25NO2S2 and its molecular weight is 375.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: Typically, the synthesis involves multiple steps: starting from commercially available reactants, a series of reactions including acylation, thiolation, and coupling reactions form the final compound. The choice of solvents, catalysts, and temperature control are crucial to yield and purity.

Industrial Production Methods: Industrial production might leverage flow chemistry techniques to streamline synthesis and scale up the production while maintaining strict control over reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: It undergoes oxidation, potentially at the sulfur atom, leading to sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl groups, affecting the structure significantly.

Substitution: Electrophilic aromatic substitution reactions, especially at the phenyl and thiophene rings, are possible.

Common Reagents and Conditions:

Oxidation: Using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid.

Reduction: Sodium borohydride or lithium aluminium hydride could be employed.

Substitution: Various halogens and metal catalysts (e.g., palladium) under controlled temperatures.

Major Products Formed: These reactions produce a range of derivatives like sulfoxides, reduced amides, and halogenated aromatics.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis, particularly in creating more complex molecules for research.

Biology: Potential as a ligand in biochemical studies, investigating enzyme interactions and inhibitor designs.

Medicine: Investigated for possible therapeutic applications, especially due to its aromatic structure, which might interact with biological receptors.

Industry: Could serve as a precursor in the manufacture of pharmaceuticals or as a part of material science research for developing new polymers or coatings.

Mechanism of Action

Molecular Targets and Pathways: Likely targets include various enzymes and receptors due to its aromatic and heterocyclic structures. The exact mechanism might involve binding to specific protein sites, altering their function or stability. Research is ongoing to pinpoint the precise pathways.

Comparison with Similar Compounds

"2-(4-(methylthio)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide"

"2-(4-(isopropylthio)phenyl)-N-(4-(thiophen-2-yl)butyramide"

"4-(isopropylthio)-N-(4-(thiophen-2-yl)butyramide)benzamide"

Uniqueness: The presence of the isopropylthio and tetrahydro-2H-pyran groups distinguishes it from its analogs, potentially offering different reactivity and binding characteristics. These structural features might endow it with unique chemical properties and biological activities.

Now, I want to learn about YOU: what got you interested in this compound?

Properties

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-N-(4-thiophen-2-yloxan-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S2/c1-15(2)25-17-7-5-16(6-8-17)14-19(22)21-20(9-11-23-12-10-20)18-4-3-13-24-18/h3-8,13,15H,9-12,14H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMUFWJGRCKOKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NC2(CCOCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2434527.png)

![2-(3,9-dimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetamide](/img/structure/B2434529.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2434531.png)

![3-{[(5-bromopyrimidin-2-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide](/img/structure/B2434534.png)

![methyl 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2434540.png)

![Ethyl 3-[3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2434543.png)

![N-(4-chlorobenzyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2434545.png)

![3-[Benzyl(2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2434549.png)